molecular formula C22H31NO B1389228 N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline CAS No. 1040688-55-8

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline

Cat. No.: B1389228
CAS No.: 1040688-55-8
M. Wt: 325.5 g/mol
InChI Key: IIKAIDKYHFUSSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen Reduction).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, are likely applied to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline is primarily used in proteomics research. It serves as a specialty reagent for studying protein interactions and functions. Additionally, its unique structure makes it a valuable tool in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline involves its interaction with specific molecular targets. The compound’s aromatic rings and secondary amine group allow it to bind to proteins and other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(tert-Butyl)phenoxy]propyl}-2,4,6-trimethylaniline
  • N-{2-[2-(iso-Butyl)phenoxy]propyl}-2,4,6-trimethylaniline

Uniqueness

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline is unique due to its sec-butyl group, which imparts distinct steric and electronic properties compared to its tert-butyl and iso-butyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)propyl]-2,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-7-16(3)20-10-8-9-11-21(20)24-19(6)14-23-22-17(4)12-15(2)13-18(22)5/h8-13,16,19,23H,7,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKAIDKYHFUSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C)CNC2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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